molecular formula C23H24N4O4 B2464801 N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902048-32-2

N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2464801
CAS RN: 902048-32-2
M. Wt: 420.469
InChI Key: XMDJUIHNFSEKEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as pyrrolopyrimidines. These are polycyclic aromatic compounds containing a pyrrolo[2,3-d]pyrimidine moiety .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, including the formation of the pyrrolopyrimidine core, followed by various substitutions to add the different functional groups .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present. For example, carboxamide groups can participate in hydrogen bonding and amide bond formation .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined using various analytical techniques .

Scientific Research Applications

1. Kinase Inhibition and Cancer Research

Research has indicated that certain N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives serve as potent and selective Met kinase inhibitors. This has implications in cancer treatment, as exemplified by the development of an analogue that demonstrated tumor stasis in a gastric carcinoma model, leading to its advancement into clinical trials (Schroeder et al., 2009).

2. Synthesis and Cytotoxicity Studies

The compound and its derivatives have been synthesized and characterized for their potential cytotoxicity against cancer cells. For instance, certain derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

3. Role in Synthesis of Novel Compounds

The structure of N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been utilized in synthesizing various novel compounds. These synthetic pathways contribute to the development of new pharmaceuticals and materials with unique properties (Finlander & Pedersen, 1985).

4. Antiviral and Antimicrobial Applications

Some derivatives of this compound have demonstrated antiviral and antimicrobial activities, making them candidates for the development of new drugs targeting infectious diseases. For example, certain pyrimidine derivatives showed significant antifungal activities (Hanafy, 2011).

5. Electromechanical Applications

This compound has also been explored in the field of corrosion inhibition, particularly in protecting metals like copper in saline environments. Such applications are crucial in industrial processes and materials science (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrrolopyrimidines are studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its specific chemical structure and properties. Standard safety procedures for handling chemicals should always be followed .

Future Directions

Future research could focus on exploring the potential applications of this compound, studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-3-31-17-10-8-16(9-11-17)24-22(28)19-15-18-21(26(19)13-6-14-30-2)25-20-7-4-5-12-27(20)23(18)29/h4-5,7-12,15H,3,6,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDJUIHNFSEKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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